2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 2 and an acetamide group at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl moiety. The fluorine atom enhances lipophilicity and may influence electronic interactions with biological targets, while the pyrido-pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates π-π stacking interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-16(17(23)21-9-3-2-4-14(21)19-11)20-15(22)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPXJPBEFIYGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrido[1,2-a]pyrimidin-4-one core. The final step involves the acylation of the core with 2-chloro-N-methylacetamide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide (CAS 897616-67-0): This analog replaces the 4-fluorophenyl group with a naphthalen-2-yloxy substituent.
- N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-3,3-Diphenylpropanamide (CAS 897616-55-6) :
The diphenylpropanamide substituent introduces greater hydrophobicity, which may improve membrane permeability but could also lead to metabolic instability due to increased CYP450 interactions .
(b) Imidazo[1,2-a]Pyridine Derivatives
- 2-[6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-a]Pyridin-3-yl]Acetamide (CAS 365213-58-7): The imidazo[1,2-a]pyridine core lacks the pyrimidinone oxygen, reducing hydrogen-bonding capacity. This structural difference often correlates with lower solubility and altered target selectivity compared to pyrido-pyrimidinone derivatives .
Acetamide Substituent Variations
- N-(4-Fluorophenyl)-2-(1-(Furan-2-ylmethyl)-2-Oxo-2,3-Dihydro-1H-Benzo[d]Imidazo[1,2-a]Imidazol-3-yl)Acetamide (Entry 18, ) :
The benzo[d]imidazo[1,2-a]imidazol core introduces an additional fused ring system, increasing rigidity. However, the furan-2-ylmethyl group may confer susceptibility to oxidative metabolism, unlike the more stable 4-fluorophenyl group in the target compound . - 3-(2-{Imidazo[1,2-a]Pyridin-3-yl}Ethynyl)-N-[3-(1H-Imidazol-1-yl)Prop-1-enyl]Acetamide (Analog 16, ) :
The ethynyl linker and imidazole substituent enhance polar interactions but reduce metabolic stability, as observed in pharmacokinetic studies where similar analogs showed rapid clearance .
Fluorine Substituent Positioning
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Impact : The 4-fluorophenyl group in the target compound optimizes both lipophilicity and metabolic stability compared to bulkier aromatic substituents (e.g., naphthalene) or heterocyclic systems (e.g., furan) .
- Acetamide Positioning : Substituents on the acetamide nitrogen critically influence pharmacokinetics. Bulky groups (e.g., diphenylpropanamide) increase hydrophobicity but reduce solubility, while polar groups (e.g., imidazole) enhance clearance rates .
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